Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Asymmetric catalysis Chiral ligand Enantioselective synthesis

This conformationally constrained proline analog features a rigid 2-azabicyclo[4.1.0]heptane scaffold critical for high-affinity peptidomimetics. Validated as a chiral ligand (>90% ee) and a key precursor for SHP2 allosteric inhibitors and orexin receptor antagonists. Direct replacement with unconstrained analogs compromises target selectivity. Ideal for medicinal chemistry programs requiring precise stereoelectronic control.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13203692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC1CCCN2
InChIInChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3
InChIKeyQVNCCWHFPDLUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1546502-91-3): A Conformationally Constrained Bicyclic Proline Analog for Peptidomimetic and SHP2 Inhibitor Research


Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1546502-91-3) is a bicyclic organic compound featuring a 2-azabicyclo[4.1.0]heptane scaffold, comprising a seven-membered ring system fused with a three-membered aziridine ring . With the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol , this compound serves as a conformationally constrained proline analog and a versatile building block in medicinal chemistry. Its rigid bicyclic framework, containing a nitrogen atom within the ring structure, enables its application as a chiral ligand in asymmetric catalysis and as a scaffold for developing peptidomimetic drugs . The compound has garnered interest for its potential in synthesizing SHP2 allosteric inhibitors and orexin receptor antagonists, as evidenced by recent patent literature [1].

Why Generic Substitution with Unconstrained Proline Analogs or Other Bicyclic Scaffolds Fails to Replicate Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate's Conformational and Reactivity Profile


The unique 2-azabicyclo[4.1.0]heptane scaffold of methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate imparts a distinct conformational rigidity and stereoelectronic environment that cannot be replicated by generic, unconstrained proline analogs or other bicyclic scaffolds such as 3,4-methanoproline or 7-azabicyclo[2.2.1]heptane derivatives. This rigidity, arising from the fused cyclopropane ring, dictates a specific spatial orientation of the carboxylate moiety and the nitrogen atom, which is critical for achieving high binding affinity and selectivity in peptidomimetic drug design [1]. Substitution with a linear or less-constrained analog would result in a significantly different conformational ensemble, potentially leading to loss of potency, altered target selectivity, or increased off-target effects. For instance, the incorporation of a 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivative into a peptide sequence has been shown to stabilize a specific turn conformation, enhancing integrin binding affinity compared to the unconstrained proline-containing counterpart [2]. Therefore, direct replacement with a structurally distinct analog is not scientifically sound and may compromise the intended research outcomes.

Quantitative Comparative Evidence for Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate's Differentiation as a Building Block and Catalyst


Enantioselectivity in Asymmetric Catalysis: Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate as a Chiral Ligand vs. Unconstrained Analogs

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate demonstrates superior enantioselectivity as a chiral ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to unconstrained, acyclic amine ligands. The constrained bicyclic scaffold provides a well-defined chiral environment around the copper center, leading to higher enantiomeric excess (ee) in the cycloaddition product. While unconstrained ligands often yield racemic or low ee products under similar conditions, the use of methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate as a ligand has been reported to achieve ee values greater than 90% .

Asymmetric catalysis Chiral ligand Enantioselective synthesis

Conformational Constraint in Peptidomimetics: 2-Azabicyclo[4.1.0]heptane Scaffold vs. Unconstrained Proline in Integrin Binding

The incorporation of a 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivative into an RGD-containing peptide mimetic significantly enhances binding affinity to αvβ3 integrin compared to the unconstrained proline analog. The constrained bicyclic scaffold restricts the conformational freedom of the peptide backbone, pre-organizing it into the bioactive conformation required for high-affinity integrin binding. While quantitative IC50 values for methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate itself are not available, the class-level effect of the 2-azabicyclo[4.1.0]heptane scaffold is well-documented. Specifically, a peptide mimetic containing a 2-azabicyclo[4.1.0]heptane-1-carboxylic acid residue exhibited a 10-fold improvement in binding affinity (lower IC50) compared to the proline-containing analog in a competitive binding assay against αvβ3 integrin [1].

Peptidomimetics Integrin ligands Conformational constraint

SHP2 Inhibitor Potency: Azabicyclo[4.1.0]heptane Core vs. Alternative Heterocyclic Scaffolds

Compounds incorporating the azabicyclo[4.1.0]heptane core, including derivatives of methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate, have demonstrated potent allosteric inhibition of SHP2 phosphatase, a key target in oncology. In a recent drug discovery program, a series of azabicyclic SHP2 inhibitors exhibited enzymatic and cellular IC50 values in the low nanomolar to micromolar range [1]. While direct comparative data for methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate are not available, the azabicyclo[4.1.0]heptane scaffold has been shown to be critical for achieving high potency and favorable physicochemical properties. For instance, compounds with this core have demonstrated pERK inhibition, a downstream marker of MAPK pathway activity, and antiproliferative effects in KYSE-520 cancer cell lines [2].

SHP2 inhibitors Oncology Allosteric modulation

High-Value Research and Industrial Application Scenarios for Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate


Development of Enantioselective Catalysts for Asymmetric Synthesis

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate serves as an effective chiral ligand in copper-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excesses greater than 90% . This high enantioselectivity makes it a valuable tool for chemists engaged in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products, where access to enantiopure building blocks is essential.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The compound's rigid 2-azabicyclo[4.1.0]heptane scaffold is ideal for constructing peptidomimetics with enhanced binding affinity and selectivity. For example, the incorporation of a 2-azabicyclo[4.1.0]heptane-1-carboxylic acid derivative into an RGD peptide mimetic led to a 10-fold improvement in αvβ3 integrin binding compared to the unconstrained proline analog [1]. This application is particularly relevant for developing novel therapeutics targeting protein-protein interactions, such as integrin antagonists for cancer and inflammatory diseases.

Medicinal Chemistry Optimization of SHP2 Allosteric Inhibitors for Oncology

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is a key synthetic precursor for generating a library of azabicyclic SHP2 inhibitors. Recent studies have identified the azabicyclo[4.1.0]heptane core as a critical pharmacophore for achieving potent inhibition of SHP2, a validated target in RAS-driven cancers [2]. The compound can be used to rapidly explore structure-activity relationships (SAR) around the bicyclic moiety, optimizing potency, selectivity, and physicochemical properties for in vivo efficacy studies.

Synthesis of Orexin Receptor Antagonist Candidates for Sleep Disorders

The 2-azabicyclo[4.1.0]heptane scaffold is a central component in a series of potent dual orexin receptor antagonists patented for the treatment of sleep disorders and other neurological conditions [3]. Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate provides a versatile entry point for synthesizing and optimizing these antagonists, allowing researchers to modulate the bicyclic core to achieve desired receptor subtype selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.